molecular formula C18H17N3O4S B2844386 2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896308-52-4

2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No. B2844386
CAS RN: 896308-52-4
M. Wt: 371.41
InChI Key: DXWBPPWGJRCAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide, commonly known as DPTC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiophene class of organic compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Anticonvulsant Properties

Epilepsy is a common neurological disorder characterized by recurrent seizures. Researchers have explored novel anticonvulsants to improve treatment options. This compound belongs to a series of hybrid pyrrolidine-2,5-dione derivatives. In animal seizure models, it demonstrated broad-spectrum activity, particularly in the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model. Compound 30, in particular, exhibited potent anticonvulsant activity and a favorable safety profile .

Mechanism of Action

Target of Action

The compound, 2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide, primarily targets Chinese hamster ovary cells (CHO cells) . These cells are often used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .

Mode of Action

The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate (ATP) during monoclonal antibody production . This interaction results in an increase in monoclonal antibody production .

Biochemical Pathways

The compound affects the biochemical pathways related to cell growth, glucose uptake, and ATP production . By suppressing cell growth, the compound diverts the cell’s resources towards the production of monoclonal antibodies. The increased glucose uptake rate and ATP production provide the necessary energy for this process .

Pharmacokinetics

It is noted that the compound has very good permeability in the parallel artificial membrane permeability assay test, excellent metabolic stability on human liver microsomes (hlms), and no significant influence on cyp3a4/cyp2d6 activity . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is an increase in monoclonal antibody production . The compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

properties

IUPAC Name

2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-9-10(2)26-18(15(9)16(19)24)20-17(25)11-4-3-5-12(8-11)21-13(22)6-7-14(21)23/h3-5,8H,6-7H2,1-2H3,(H2,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWBPPWGJRCAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide

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